
Cortisone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortisone-d8 is a deuterium-labeled form of cortisone, a glucocorticoid hormone. It is an oxidized metabolite of cortisol, which is a glucocorticoid hormone involved in the regulation of metabolism, immune response, and stress. This compound is used primarily in scientific research as a stable isotope-labeled compound for tracing and quantification purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cortisone-d8 involves the incorporation of deuterium atoms into the cortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cortisone-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cortisone acetate-d8.
Reduction: It can be reduced to form hydrothis compound.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
Oxidation: Cortisone acetate-d8
Reduction: Hydrothis compound
Substitution: Various substituted this compound derivatives
Wissenschaftliche Forschungsanwendungen
Cortisone-d8 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of cortisone metabolism.
Biology: Employed in studies involving the regulation of immune response and inflammation.
Medicine: Used in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of cortisone and its derivatives.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glucocorticoid receptors.
Wirkmechanismus
Cortisone-d8 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the modulation of various physiological processes, including immune response, inflammation, and metabolism. The incorporation of deuterium atoms does not significantly alter the mechanism of action but allows for precise tracking and quantification in research studies.
Vergleich Mit ähnlichen Verbindungen
Cortisone-d8 is compared with other similar compounds, such as:
Cortisol-d4: Another deuterium-labeled glucocorticoid used in similar research applications.
Hydrothis compound: A deuterium-labeled form of hydrocortisone, used for studying the metabolism and pharmacokinetics of hydrocortisone.
Prednisolone-d8: A deuterium-labeled form of prednisolone, used in research involving glucocorticoid receptor interactions and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific labeling with deuterium, which provides enhanced stability and allows for precise quantification in various analytical techniques. Its use in research provides valuable insights into the metabolism and pharmacokinetics of cortisone and related compounds, contributing to the development of new therapeutic agents and treatments.
Eigenschaften
Molekularformel |
C21H28O5 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,9,12,12-octadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,10D2,18D |
InChI-Schlüssel |
MFYSYFVPBJMHGN-BMUVRMCQSA-N |
Isomerische SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@@]3([C@@H](CC2([2H])[2H])[C@@H]4CC[C@@]([C@]4(C(C3=O)([2H])[2H])C)(C(=O)CO)O)[2H])C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



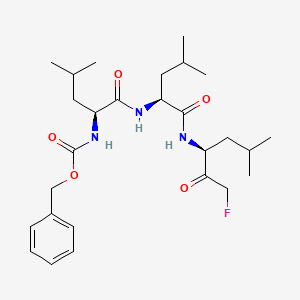
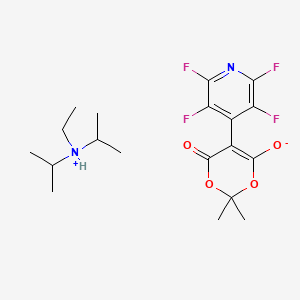
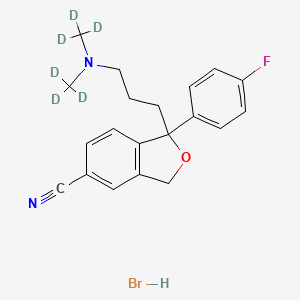
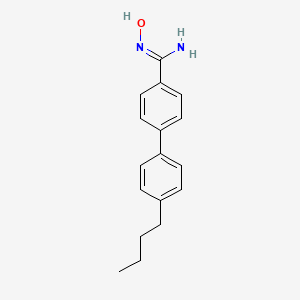
![N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B12054933.png)

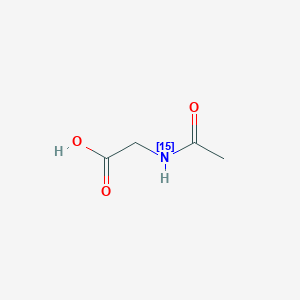
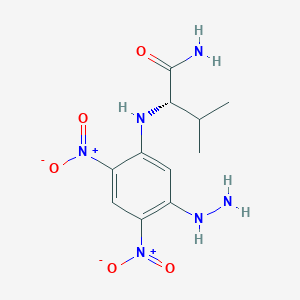
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
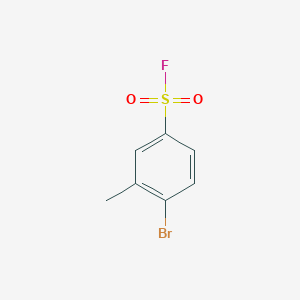
![6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054972.png)

![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
